
1-(3-Pyridyl)-2-propyn-1-ol
概要
説明
“1-(3-Pyridyl)-2-propyn-1-ol” is a chemical compound that is related to the pyridine family . Pyridine is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by nitrogen . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. Pyridine derivatives, such as picolinaldehyde (PA), nicotinaldehyde (NA), and isonicotinaldehyde (IA), have been studied extensively . These compounds share a similar core structure with “this compound”, which suggests that they may have similar molecular characteristics .科学的研究の応用
Self-Association Studies
1-(3-Pyridyl)-2-propyn-1-ol has been studied for its self-association properties. Lomas, Adenier, and Cordier (2006) investigated the self-association of pyridylalkanols, including this compound, and found that they can form open dimers, cyclic dimers, trimers, and tetramers. These associations vary based on the position and length of the alkyl chain (Lomas, Adenier, & Cordier, 2006).
Luminescence and OLED Applications
This compound has been applied in the synthesis of luminescent materials. Burin et al. (2012) synthesized and studied the luminescence properties of various pyridyl naphtholates, highlighting their potential in OLED (Organic Light Emitting Diode) technology (Burin et al., 2012).
Reactivity with Nitro Derivatives
Giomi, Alfini, and Brandi (2008) explored the reactivity of 1-(2-Pyridyl)-2-propen-1-ol with nitro derivatives. They discovered its unique behavior as a mimic for the Hantzsch ester 1,4-dihydropyridine, reducing the nitro group of electron-deficient aromatic and heteroaromatic nitro compounds to the corresponding amino function (Giomi, Alfini, & Brandi, 2008).
Hydrogen Permeation Inhibition
Research by Duarte, See, Popov, and White (1997) indicated the potential of pyridylalkanols in inhibiting hydrogen permeation through steel. They demonstrated the inhibition effect on the hydrogen evolution reaction, suggesting applications in corrosion resistance (Duarte, See, Popov, & White, 1997).
将来の方向性
Research into pyridine derivatives and related compounds continues to be an active area of study. For instance, dietary phytochemicals have been suggested as potential chemopreventive agents against tobacco carcinogen-induced lung cancer . This suggests that “1-(3-Pyridyl)-2-propyn-1-ol” and related compounds may have potential applications in the field of cancer prevention and treatment.
作用機序
Target of Action
It is known that similar compounds, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk), interact with specific targets in the body . NNK, for instance, has been found to modulate gut microbiota and the PPARγ/NF-κB pathway .
Mode of Action
For instance, NNK, a related compound, has been found to activate the PPARγ pathway, leading to the negative regulation of the NF-κB signaling pathway .
Biochemical Pathways
For instance, NNK has been found to modulate gut microbiota and affect the PPARγ/NF-κB pathway .
Pharmacokinetics
For instance, NNK has been found to undergo rapid and extensive metabolism by α-hydroxylation .
Result of Action
For instance, NNK has been found to significantly decrease the number of lung tumors in NNK induced A/J mice .
Action Environment
For instance, the action of NNK has been found to be influenced by factors such as exposure to tobacco smoke carcinogens .
特性
IUPAC Name |
1-pyridin-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h1,3-6,8,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEHAHXOJGYJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

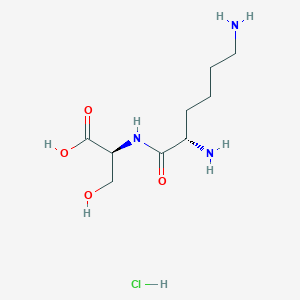
![(1R,2S)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B3256719.png)
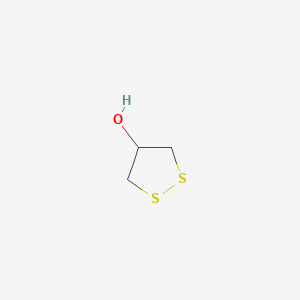
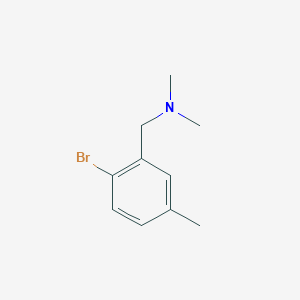

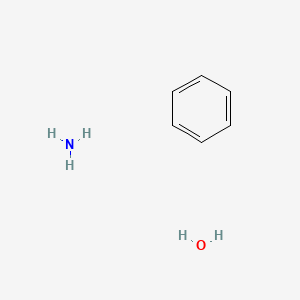
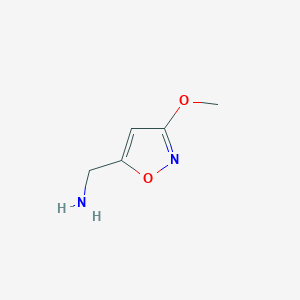
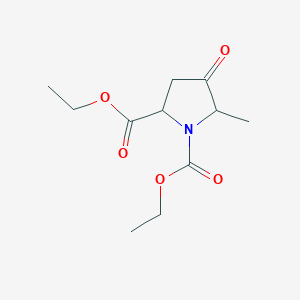
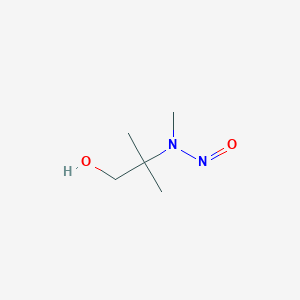
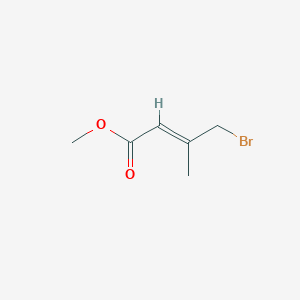



![1H-Benz[de]isoquinoline-2(3H)-propanaminium, N-[2-hydroxy-3-(2-propen-1-yloxy)propyl]-6-methoxy-N,N-dimethyl-1,3-dioxo-, hydroxide (1:1)](/img/structure/B3256795.png)